2-Methyl-2-(3,4,5-trimethoxyphenyl)propanal
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Overview
Description
2-Methyl-2-(3,4,5-trimethoxyphenyl)propanal is an organic compound characterized by the presence of a 3,4,5-trimethoxyphenyl group attached to a 2-methylpropanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3,4,5-trimethoxyphenyl)propanal typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as hydrochloric acid, and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3,4,5-trimethoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-2-(3,4,5-trimethoxyphenyl)propanoic acid.
Reduction: 2-Methyl-2-(3,4,5-trimethoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3,4,5-trimethoxyphenyl)propanal involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as apoptosis and inflammation .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the 2-methylpropanal moiety.
2-Methyl-2-(3,4,5-trimethoxyphenyl)propanol: The reduced form of 2-Methyl-2-(3,4,5-trimethoxyphenyl)propanal.
2-Methyl-2-(3,4,5-trimethoxyphenyl)propanoic acid: The oxidized form of this compound
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a trimethoxyphenyl group with a 2-methylpropanal moiety distinguishes it from other related compounds and contributes to its versatility in various applications .
Properties
Molecular Formula |
C13H18O4 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-methyl-2-(3,4,5-trimethoxyphenyl)propanal |
InChI |
InChI=1S/C13H18O4/c1-13(2,8-14)9-6-10(15-3)12(17-5)11(7-9)16-4/h6-8H,1-5H3 |
InChI Key |
PTOCOQGLKZYCHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
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